molecular formula C25H23N7O3 B2503232 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-71-5

2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2503232
CAS No.: 539798-71-5
M. Wt: 469.505
InChI Key: QGLWZKZGGLGELV-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H23N7O3 and its molecular weight is 469.505. The purity is usually 95%.
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Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539798-77-1) is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological targets, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N6O4C_{27}H_{26}N_{6}O_{4}, with a molecular weight of 498.5 g/mol. The structure features a triazolo-pyrimidine core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC27H26N6O4
Molecular Weight498.5 g/mol
CAS Number539798-77-1

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings. The synthetic pathways often utilize various reagents and conditions to achieve the desired structural modifications.

Antitumor Activity

Recent studies have indicated that triazolopyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to the target compound have shown activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests have demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of similar compounds within the triazolopyrimidine class. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators such as prostaglandins.

Case Studies

  • Antitumor Efficacy : A study demonstrated that a related triazolopyrimidine derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF7). The compound's ability to interfere with tumor growth was attributed to its action on specific signaling pathways related to cell cycle regulation.
  • Antimicrobial Testing : In another investigation, derivatives were screened against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
  • Inflammation Models : In vivo studies using animal models of inflammation revealed that compounds similar to the target compound effectively reduced edema and inflammatory markers, indicating their potential as therapeutic agents for inflammatory diseases.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O3/c1-15-21(24(33)29-18-5-4-10-27-14-18)22(16-8-11-26-12-9-16)32-25(28-15)30-23(31-32)17-6-7-19(34-2)20(13-17)35-3/h4-14,22H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLWZKZGGLGELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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